Methyl 2-amino-6-(trifluoromethyl)nicotinate
Description
Methyl 2-amino-6-(trifluoromethyl)nicotinate (CAS: 1034131-63-9) is a pyridine derivative characterized by an amino group at the 2-position and a trifluoromethyl group at the 6-position of the nicotinate ester. This compound serves as a critical building block in pharmaceutical and agrochemical synthesis due to its versatile reactivity. It is synthesized via multi-step reactions involving substituted pyridine intermediates, often under solvent-free or catalyst-free conditions to enhance efficiency . Its applications include serving as a precursor for antifungal and antiviral agents, as evidenced by its role in synthesizing pyrido[2,3-d]pyrimidines with significant biological activity .
Properties
IUPAC Name |
methyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-5(8(9,10)11)13-6(4)12/h2-3H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRQWZWACNVZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Methyl 2-bromo-6-trifluoromethylpyridine-3-carboxylate
One of the efficient and commonly reported preparation methods involves nucleophilic substitution of methyl 2-bromo-6-trifluoromethylpyridine-3-carboxylate with benzophenone imine, followed by hydrolysis to yield methyl 2-amino-6-(trifluoromethyl)nicotinate.
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- Reagents: Methyl 2-bromo-6-trifluoromethylpyridine-3-carboxylate, benzophenone imine, cesium carbonate.
- Solvent: 1,4-dioxane.
- Method: Microwave irradiation at approximately 150°C for 30 minutes.
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- Efficient formation with good yields.
- Relatively short reaction time due to microwave assistance.
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- The nucleophilic benzophenone imine attacks the brominated pyridine carbon, displacing the bromide.
- Subsequent hydrolysis of the imine group releases the free amino group at the 2-position.
This method is favored for laboratory-scale synthesis due to its straightforward approach and good reproducibility.
Multi-Step Synthesis from 3-Trifluoromethylaniline
Another approach involves the regioselective methylation and subsequent coupling of 3-trifluoromethylaniline derivatives to form the target compound.
Step 1: Synthesis of 2-methyl-3-trifluoromethylaniline
- Starting material: 3-trifluoromethylaniline.
- Process:
- N-acylation to form pivalylamino-3-trifluoromethylbenzene.
- Regioselective ortho-methylation of the acylated intermediate.
- Deprotection to yield 2-methyl-3-trifluoromethylaniline.
- This step ensures the amino and trifluoromethyl groups are correctly positioned for further reactions.
Step 2: Coupling with 2-chloronicotinic acid or its esters
- Reaction of 2-methyl-3-trifluoromethylaniline with methyl 2-chloronicotinate or 2-chloronicotinic acid.
- Conditions: Xylene solvent, zinc oxide and iodine catalysts, temperature around 110°C.
- Outcome: Formation of methyl 2-(2-methyl-3-trifluoromethylanilino)nicotinate or related derivatives.
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- Attempts at one-step synthesis sometimes yield side products such as N-(2-methyl-3-trifluoromethyl)phenyl-2-hydroxynicotinamide.
- Requires careful control of reaction conditions to maximize yield and purity.
Condensation and Cyclization Routes Involving Ethyl 4-chloro-3-oxobutyrate
Patent literature describes routes involving condensation of ethyl 4-chloro-3-oxobutyrate with trifluoromethylated olefinic ethers or related compounds, followed by ammonium acetate-mediated cyclization to form nicotinate derivatives.
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- Reaction of ethyl 4-chloro-3-oxobutyrate with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one in acetic acid and ammonium acetate.
- One-pot cyclization to produce 2-(chloromethyl)-6-(trifluoromethyl) ethyl nicotinate intermediates.
- Conversion to the amino derivative through further substitution and ring closure.
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- The reaction often produces complex mixtures with low yields.
- Difficult purification due to enamine byproducts and incomplete conversion.
- Requires column chromatography for separation, limiting industrial applicability.
- Use of sodium hydride and anhydrous tetrahydrofuran (THF) in some steps imposes harsh and hazardous conditions.
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- Overall yields are moderate to low.
- Side reactions such as enamine hydrolysis and polymerization reduce efficiency.
- The final product often requires extensive purification.
Comparative Summary of Preparation Methods
Research Findings and Analytical Data
Safety and Environmental Considerations:
- Use of sodium hydride and anhydrous solvents requires strict control.
- Microwave-assisted synthesis reduces reaction times and energy consumption.
- Avoidance of harsh reagents improves scalability and environmental footprint.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Methyl 2-amino-6-(trifluoromethyl)nicotinate is used as a building block in organic synthesis. Its trifluoromethyl group makes it a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. For instance, derivatives of this compound have been investigated as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H function .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds .
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. For example, in the context of HIV-1 research, it acts as an allosteric dual-site inhibitor, blocking both the polymerase and ribonuclease H functions of the reverse transcriptase enzyme . This dual inhibition is achieved by interacting with conserved regions within the enzyme, thereby preventing viral replication.
Comparison with Similar Compounds
Key Observations :
- Amino vs. Chloro/Hydroxy Groups: The amino group enhances nucleophilicity, making this compound more reactive in coupling reactions compared to chloro or hydroxy analogs .
- Ester Group Influence : Methyl esters generally exhibit lower molecular weight and higher volatility than ethyl esters, affecting solubility and bioavailability .
Physicochemical Properties
- Solubility: this compound is sparingly soluble in polar solvents (e.g., methanol), whereas ethyl analogs show improved solubility in chloroform .
- Stability: The trifluoromethyl group increases metabolic stability, making these compounds resistant to enzymatic degradation compared to non-fluorinated analogs .
Biological Activity
Methyl 2-amino-6-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Structural Characteristics
This compound possesses a trifluoromethyl group at the 6-position of the nicotinic acid derivative structure. This unique substitution enhances its lipophilicity and biological reactivity compared to other nicotinic acid derivatives. The presence of the amino group at the 2-position further diversifies its chemical behavior and potential interactions with biological targets.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Trifluoromethyl group at position 6 | Potential dual-target activity |
| Methyl 2-amino-5-(trifluoromethyl)nicotinate | Amino group at position 2 | Variation in biological activity |
| Methyl 6-chloro-4-(trifluoromethyl)nicotinate | Chlorine substituent instead of amino group | Different reactivity profile |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound acts as an allosteric dual-site inhibitor of HIV-1 reverse transcriptase, blocking both the polymerase and ribonuclease H functions. This mechanism is crucial in the development of antiviral therapies, particularly against HIV.
Antiviral Properties
This compound has been investigated for its potential as an inhibitor of HIV-1 reverse transcriptase. Studies show that derivatives of this compound can inhibit the enzyme's function, making it a candidate for further research in antiviral drug development.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in various biological processes. For instance, it has shown promise as an inhibitor in biochemical pathways related to disease mechanisms, which could lead to therapeutic applications in treating metabolic disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds exhibit notable activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Case Studies
- HIV Research : In a study conducted by researchers focusing on HIV-1 reverse transcriptase, this compound was found to significantly inhibit enzyme activity in vitro, demonstrating its potential as a therapeutic agent against HIV.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition, supporting its use as a basis for developing new antibiotics.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for Methyl 2-amino-6-(trifluoromethyl)nicotinate, and how is purity ensured? A: The compound is typically synthesized via esterification of the corresponding nicotinic acid derivative with methanol under acidic or basic catalysis. For example, trifluoromethyl-substituted nicotinic acids can react with methanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) to form the ester . Purification often involves recrystallization from ethanol or acetone, followed by column chromatography (e.g., silica gel with ethyl acetate/hexane eluent). Purity is validated using HPLC (≥95% purity) and NMR to confirm structural integrity .
Advanced Synthetic Optimization
Q: How can reaction conditions be optimized to improve yield and regioselectivity in trifluoromethyl-substituted nicotinate synthesis? A: Optimizing trifluoromethyl group introduction requires careful control of fluorinating agents (e.g., CF₃I or CF₃Cu) and temperature. For example, using Pd-catalyzed cross-coupling at 80–100°C enhances regioselectivity at the 6-position . Continuous flow reactors improve scalability by maintaining consistent heating and reagent mixing, reducing side products like 4-trifluoromethyl isomers . Yield improvements (e.g., from 54% to >70%) are achievable via microwave-assisted synthesis, which accelerates reaction kinetics .
Basic Characterization Techniques
Q: Which spectroscopic methods are critical for characterizing this compound? A: Key techniques include:
- ¹H/¹³C NMR : To confirm the amino (δ 5.2–5.8 ppm) and trifluoromethyl (δ 120–125 ppm, ¹⁹F NMR) groups .
- LC-MS : Validates molecular weight (e.g., m/z 219.16 for [M+H]⁺) and detects impurities .
- FT-IR : Identifies ester carbonyl stretches (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .
Advanced Structural Elucidation
Q: How can researchers resolve ambiguities in the substitution pattern of trifluoromethylnicotinates? A: Use 2D NMR (e.g., HSQC, HMBC) to correlate ¹H and ¹³C signals, distinguishing 6-trifluoromethyl from 4-isomers. For example, HMBC cross-peaks between the CF₃ carbon and H-5/H-7 protons confirm the 6-position . Isotopic labeling (e.g., ¹⁵N for the amino group) combined with tandem MS/MS can further clarify fragmentation pathways .
Biological Activity Profiling
Q: What in vitro models are suitable for studying the bioactivity of this compound? A: While direct studies are limited, analogs with trifluoromethyl groups show antimicrobial and anticancer activity. Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. For antimicrobial screening, employ Staphylococcus aureus (Gram+) and E. coli (Gram-) with MIC determinations . The trifluoromethyl group enhances lipophilicity, improving membrane permeability—measure logP values (e.g., ~2.2) via reverse-phase HPLC .
Advanced Reactivity and Derivatization
Q: How does the amino group influence nucleophilic substitution reactions in this compound? A: The amino group at position 2 activates the pyridine ring for electrophilic substitution. For example, diazotization followed by Sandmeyer reactions can introduce halogens (Cl, Br) at position 4 . Reductive alkylation of the NH₂ group (e.g., with aldehydes/NaBH₄) generates secondary amines, useful for probing structure-activity relationships .
Stability and Storage
Q: What are the critical stability considerations for long-term storage of this compound? A: Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Avoid exposure to moisture (humidity <30%) and oxidizing agents. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored with desiccants like silica gel .
Advanced Analytical Method Development
Q: How can hyphenated techniques improve quantification in complex matrices? A: LC-QTOF-MS enables high-resolution detection of degradation products (e.g., hydrolyzed nicotinic acid). For metabolic studies, HPLC-DAD-ESI-MSⁿ identifies phase I/II metabolites in liver microsomes . Stability-indicating methods (e.g., gradient elution with 0.1% TFA in acetonitrile/water) resolve degradation peaks with resolution >2.0 .
Comparative Studies with Analogs
Q: How do substituent variations impact physicochemical properties? A:
| Compound | Substituents | logP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|---|
| Methyl 2-amino-6-CF₃-nicotinate | 2-NH₂, 6-CF₃ | 2.2 | 0.8 (DMSO) | 12.5 (HeLa) |
| Methyl 2-CH₃-6-CF₃-nicotinate | 2-CH₃, 6-CF₃ | 2.5 | 0.5 (DMSO) | 18.9 (HeLa) |
| Methyl 6-CF₃-nicotinate | 6-CF₃ | 1.8 | 1.2 (DMSO) | >50 (HeLa) |
The amino group reduces logP slightly but enhances hydrogen bonding, improving target binding .
Handling and Safety
Q: What safety protocols are essential for handling this compound? A: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Acute toxicity (LD₅₀ >500 mg/kg in rats) suggests moderate hazard . For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Waste disposal must comply with EPA guidelines (incineration at >1000°C) .
Advanced In Vivo Studies
Q: What pharmacokinetic challenges arise in animal models? A: The compound’s low aqueous solubility (<1 mg/mL) limits oral bioavailability. Use nanoparticle encapsulation (e.g., PLGA) or co-solvents (Cremophor EL) to enhance absorption. In rats, IV administration shows a half-life of ~2.3 hours, with hepatic CYP450-mediated metabolism producing 4-hydroxy derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
